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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Methyl-4-
nitropyridine N-oxide, a key intermediate in organic synthesis. This document outlines its
chemical and physical properties, detailed experimental protocols for its synthesis, and its
structural features.

Core Data Summary

A compilation of the key quantitative data for 3-Methyl-4-nitropyridine N-oxide is presented
below for easy reference and comparison.
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Property Value Source
Molecular Formula CeHeN203 [1112]
Molecular Weight 154.12 g/mol [1][2]
Melting Point 136-138 °C [1]

Light yellow to amber powder,
Appearance [1][3]
crystals, or chunks

CAS Number 1074-98-2 [1][4]
Crystal System Orthorhombic [415]
Space Group P212121 [4115]

, a=21.359(2) A, b=6.111(1)
Lattice Parameters [5]
A, c=51321) A

_ . 1.292 A (1.299 A after libration
N-O bond distance (N-oxide) ] [5]
corrections)

Twist angle of nitro group 16.7° [5]

Spectroscopic and Structural Insights

The structural characterization of 3-Methyl-4-nitropyridine N-oxide has been accomplished
through various spectroscopic and crystallographic techniques. Studies have reported its 1H
NMR, 13C NMR, and IR spectra.[6][7] The crystal structure reveals an orthorhombic system.[4]
[5] The steric hindrance from the methyl group at the 3-position causes the nitro group at the 4-
position to be twisted out of the pyridine ring plane by approximately 16.7°.[5] This twisting is
less pronounced than in the 3,5-dimethyl derivative, suggesting that intramolecular charge
transfer plays a role in stabilizing a more planar conformation.[5]

Experimental Protocols

The synthesis of 3-Methyl-4-nitropyridine N-oxide is typically achieved through the nitration of
3-methylpyridine-1-oxide (3-picoline-N-oxide).[4][8][9] Two common procedures are detailed
below.
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Protocol 1: Nitration using Fuming Nitric Acid and
Sulfuric Acid

This method is a well-established procedure for the nitration of pyridine derivatives.[8][9]
Materials:

o 3-Methylpyridine-1-oxide

e Concentrated Sulfuric Acid (H2S0Oa4)
e Fuming Nitric Acid (HNOs)

e Crushed Ice

e Sodium Carbonate (NazCOs)

e Chloroform

¢ Anhydrous Sodium Sulfate

e Acetone

Procedure:

» Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-salt bath,
slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0-5 °C)
concentrated sulfuric acid.[8] Cool the resulting mixture to about 10 °C.[8] In 50-ml portions,
add 495 ml of fuming yellow nitric acid with shaking.[8]

o Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the
temperature to 95-100 °C over 25-30 minutes, at which point gas evolution will begin.[8] A
vigorous reaction will commence, which should be controlled with an ice-water bath.[8] After
the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction
to proceed for an additional 5-10 minutes.[8] Then, continue heating at 100-105 °C for 2
hours.[8][9]
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e Work-up and Isolation: Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed
ice.[8] Neutralize the solution by the slow addition of sodium carbonate until the pH is
approximately 7-8.[9] The yellow crystalline product will precipitate along with sodium sulfate.

[8]

« Purification: Collect the solid by suction filtration and wash it thoroughly with cold water.[9]
The crude product can be further purified by recrystallization from acetone.[9] Alternatively,
the collected solid can be extracted with boiling chloroform, and the combined extracts used
to extract the aqueous filtrate.[8] The chloroform extracts are then dried over anhydrous
sodium sulfate and the solvent is evaporated under reduced pressure.[8] The residue is then
dissolved in boiling acetone for recrystallization.[8]

Protocol 2: Nitration using Sodium Nitrate and Sulfuric
Acid

This protocol offers an alternative nitrating agent.[4]

Materials:

3-Picoline-N-oxide

Sulfuric Acid (H2S0a)

Sodium Nitrate (NaNO3)

Crushed Ice

Ammonia solution

Procedure:

« Initial Mixture: Melt 50 g of 3-picoline-N-oxide at 38 °C and mix it with 250 ml of sulfuric acid
under cold conditions.[4]

« Nitration: Add 70 g of sodium nitrate to the mixture at room temperature and stir until all the
solid dissolves.[4]
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e Heating: Slowly increase the temperature to 70 °C in an oil bath and stir continuously for 2
hours.[4] To ensure complete nitration, maintain the temperature at 95-100 °C for 12 hours
with continuous stirring.[4]

« |solation: Cool the reaction mixture and pour it over crushed ice.[4] Neutralize with ammonia
solution to a pH of 7-8.[4] The bright yellow crystalline 3-Methyl-4-nitropyridine N-oxide
powder will precipitate.[4]

 Purification: Wash the product and dry it in a vacuum.[4]

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described above.

Synthesis Work-up & Isolation Purification
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Caption: Synthesis Workflow for Protocol 1.
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Caption: Synthesis Workflow for Protocol 2.

Reactivity and Applications
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3-Methyl-4-nitropyridine N-oxide is a valuable intermediate in organic synthesis. The nitro
group at the 4-position is susceptible to nucleophilic substitution, making it a versatile precursor
for the synthesis of various 4-substituted pyridine derivatives.[10][11] This reactivity is
enhanced by the N-oxide functionality. The parent compound, 4-nitropyridine N-oxide, is known
to undergo reactions where the nitro group is replaced by various nucleophiles.[10][11] 3-
Methyl-4-nitropyridine N-oxide is also a commercial nonlinear optical (NLO) material used in
pico- and femtosecond optics in the near-IR range.[4] Furthermore, it serves as an intermediate
in the synthesis of pharmaceuticals, such as omeprazole and esomeprazole, through its
dimethylated analogue.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Characterization of 3-Methyl-4-nitropyridine N-oxide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157339#3-methyl-4-nitropyridine-n-oxide-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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